molecular formula C8H7N3O2 B1442192 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-19-7

7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B1442192
CAS No.: 1095822-19-7
M. Wt: 177.16 g/mol
InChI Key: GPSHWIOCNLBMHY-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a carboxylic acid group attached at the 4-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be a substituted pyrimidine, which undergoes cyclization with a pyrrole derivative in the presence of a suitable catalyst. Reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like dimethyl amino pyridine (DMAP) or zinc dust .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of green chemistry principles, such as employing ethanol as a solvent instead of methanol, is often considered to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • 7-Alkyl-4-amino-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
  • 7-Allyl-4-methoxypyrrolo[2,3-D]pyrimidine-6-carboxylic acid methyl ester
  • 2-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Comparison: Compared to similar compounds, 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of a methyl group at the 7-position can influence the compound’s lipophilicity and binding affinity to molecular targets, making it more effective in certain applications .

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-3-2-5-6(8(12)13)9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSHWIOCNLBMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-19-7
Record name 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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